molecular formula C22H14ClNO3 B11582990 N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide

Cat. No.: B11582990
M. Wt: 375.8 g/mol
InChI Key: JTWSUMLPUMJKBP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a benzoyl group, a benzofuran moiety, and a chlorobenzamide group

Properties

Molecular Formula

C22H14ClNO3

Molecular Weight

375.8 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide

InChI

InChI=1S/C22H14ClNO3/c23-16-12-10-15(11-13-16)22(26)24-19-17-8-4-5-9-18(17)27-21(19)20(25)14-6-2-1-3-7-14/h1-13H,(H,24,26)

InChI Key

JTWSUMLPUMJKBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-benzoyl-1-benzofuran-3-amine, which is then reacted with 4-chlorobenzoyl chloride under appropriate conditions to yield the target compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the formation of new amide or ester derivatives.

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran moiety may play a role in binding to these targets, while the benzoyl and chlorobenzamide groups could influence the compound’s overall activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-4-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which can participate in specific chemical reactions and potentially enhance the compound’s biological activity. This makes it a valuable compound for research and development in various scientific fields.

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